5-LOX Inhibitory Potency: CAS 1410792-88-9 Versus the Optimized Dual Inhibitor Lead Compound 73
In a head-to-head enzymatic screening cascade reported within the same primary publication, CAS 1410792-88-9 inhibited human recombinant 5-LOX with an IC50 greater than 10,000 nM (>10 µM), whereas the optimized indoline-based dual inhibitor lead compound 73 achieved an IC50 of 410 ± 10 nM . This represents a greater than 24-fold difference in potency. The compound is therefore functionally a negative control for 5-LOX inhibition in this chemical series, while compound 73 serves as the active benchmark.
| Evidence Dimension | Inhibition of human recombinant 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (>10 µM) |
| Comparator Or Baseline | Compound 73 (indoline-based dual inhibitor): IC50 = 410 ± 10 nM (0.41 ± 0.01 µM) |
| Quantified Difference | Greater than 24-fold weaker potency for CAS 1410792-88-9 |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); substrate: arachidonic acid; detection: RP-HPLC quantification of all-trans LTB4 and 5-HETE isomers; preincubation: 15 min enzyme + inhibitor, then 10 min reaction after substrate addition . |
Why This Matters
Procurement teams selecting this compound as a validated negative control for 5-LOX assays must verify that its >10 µM IC50 is consistent with the required inactivity threshold for their specific screening protocol, especially when benchmarking against active leads such as compound 73.
- [1] BindingDB. Assay ChEMBL_2200644. Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3). BDBM50591538 IC50 > 1.00E+4 nM. https://bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50016024 (accessed 2026-05-07). View Source
- [2] Cerqua I, Musella S, Peltner LK, D'Avino D, Di Sarno V, Granato E, Vestuto V, Bertamino A, et al. J Med Chem. 2022;65(21):14456-14480. Abstract reports compound 73 IC50 (5-LOX) = 0.41 ± 0.01 µM. DOI: 10.1021/acs.jmedchem.2c00817. View Source
